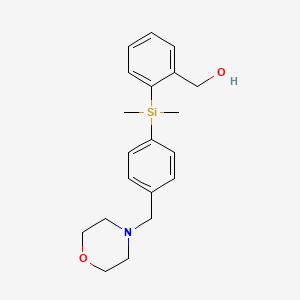![molecular formula C12H10N4O B1456483 3-(4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン CAS No. 1330043-83-8](/img/structure/B1456483.png)
3-(4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン
概要
説明
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a methoxypyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
科学的研究の応用
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
Target of Action
The primary target of the compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cellular processes and plays a significant role in the development and progression of many diseases, including cancer . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to the induction of apoptosis . This effect on the cell cycle is a key downstream effect of the compound’s interaction with its target.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is the significant inhibition of the growth of certain examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .
生化学分析
Biochemical Properties
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has shown selectivity for specific cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .
Cellular Effects
The effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cell lines, including Km-12, with an IC50 value of 0.304 μM . It influences cell function by interfering with cell signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . Furthermore, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects gene expression and cellular metabolism, leading to reduced cancer cell viability and increased apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s selectivity for specific TRK subtypes, such as TRKA, TRKB, and TRKC, is attributed to its structural compatibility with the kinase domain . Additionally, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has been shown to possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine have been observed to change over time. The compound demonstrates good stability, maintaining its inhibitory activity against TRKs over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro and in vivo studies have shown that prolonged exposure to 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can lead to sustained inhibition of cancer cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments . Studies have shown that 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine accumulates in cancer cells, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, yield, and purity, potentially involving continuous flow processes or other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, also studied for its kinase inhibitory activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with similar energetic properties.
Uniqueness
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is unique due to its specific methoxypyrimidine moiety, which can confer distinct biological activities and binding properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and development.
特性
IUPAC Name |
3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-11-5-6-13-12(15-11)9-8-14-16-7-3-2-4-10(9)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNGVIIVQBHVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


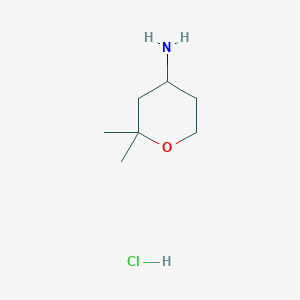
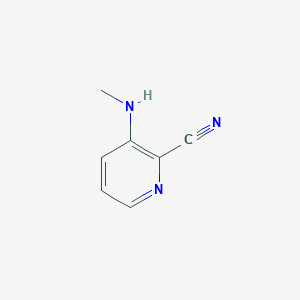
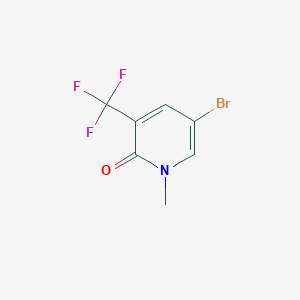


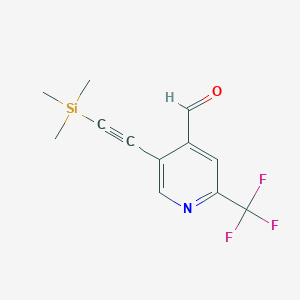
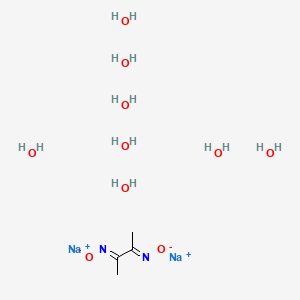

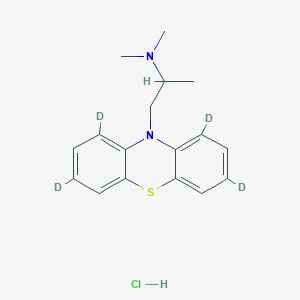
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
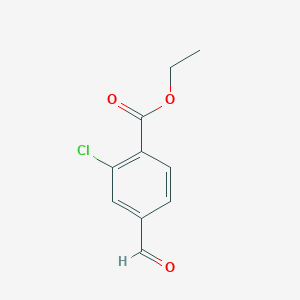
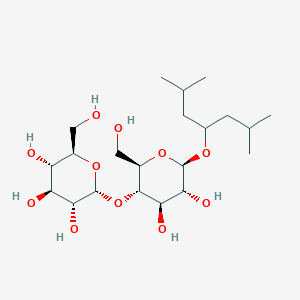
![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
